

Introduction: Unveiling the Potential of a Versatile Guanidine Salt

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Compound of Interest

Compound Name: *1,1-Diethylguanidine Sulfate*

CAS No.: 58712-50-8

Cat. No.: B7798242

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1,1-Diethylguanidine Sulfate is an organic compound featuring a central carbon atom bonded to three nitrogen atoms, a structure characteristic of guanidines.[1] This salt is formed from the reaction of 1,1-diethylguanidine with sulfuric acid.[1] Guanidines are recognized for their strong basicity and are often categorized as "superbases". This inherent property, coupled with the potential for hydrogen bonding, makes them powerful catalysts in a variety of organic transformations. While specific experimental data for **1,1-Diethylguanidine Sulfate** is not as abundant in peer-reviewed literature as for some of its analogs, this guide will provide a comprehensive overview of its known and potential applications by drawing logical comparisons with closely related guanidine-based catalysts and other alternative systems. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of where **1,1-Diethylguanidine Sulfate** can be effectively utilized and how its performance can be benchmarked against other common reagents.

Chemical and Physical Properties

1,1-Diethylguanidine Sulfate typically appears as a white crystalline solid and is soluble in water.[1] The presence of the diethyl groups imparts a degree of hydrophobic character, while the sulfate moiety enhances its solubility in polar solvents.[1]

Property	Value
CAS Number	77297-00-8
Molecular Formula	C10H28N6O4S
Molecular Weight	328.44 g/mol
Appearance	White to Almost white powder to crystal

Table 1: Physical and Chemical Properties of **1,1-Diethylguanidine Sulfate**.

Applications in Organic Synthesis: A Powerful Basic Catalyst

The strong basicity of guanidines makes them excellent catalysts for a range of carbon-carbon bond-forming reactions that are fundamental in the synthesis of pharmaceuticals and other bioactive molecules. **1,1-Diethylguanidine Sulfate**, as a guanidine salt, can be expected to exhibit catalytic activity in these transformations, likely after in-situ neutralization or in reactions where the guanidinium salt itself can play a role in the catalytic cycle.

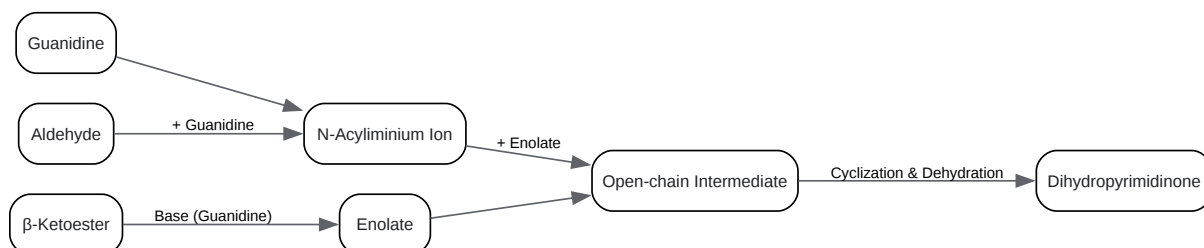
The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β -ketoester, and urea (or thiourea or guanidine) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).^{[2][3][4][5][6]} DHPMs are a class of compounds with a wide range of pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities. The use of guanidine in this reaction leads to the formation of 2-aminodihydropyrimidines, which are also of significant interest in medicinal chemistry.^[4]

Catalytic Mechanism

The catalytic cycle of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea/guanidine. This is followed by the nucleophilic addition of the β -ketoester enolate and subsequent cyclization and

dehydration to yield the DHPM product. Guanidine catalysts, with their strong basicity, can facilitate the enolization of the β -ketoester and promote the cyclization step.



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Caption: Proposed catalytic cycle for the guanidine-catalyzed Biginelli reaction.

Performance Comparison

While specific data for **1,1-Diethylguanidine Sulfate** is limited, we can compare the performance of other guanidine catalysts with commonly used alternatives in the Biginelli reaction.

Catalyst	Yield (%)	Reaction Time (h)	Conditions	Reference
Guanidine Hydrochloride	82-92	1-2	Water, reflux	[7]
Thiamine Hydrochloride (VB1)	Good to Excellent	0.2-0.5	Microwave, solvent-free	[3]
SrCl ₂ ·6H ₂ O-HCl	Good to Excellent	1-3	Solvent or solvent-free	[3]
Indium(III) Bromide	Excellent	0.5-2	-	[6]

Table 2: Comparison of Catalysts for the Biginelli Reaction.

Experimental Protocol: Guanidine-Catalyzed Biginelli Reaction

The following is a general protocol for a guanidine-catalyzed Biginelli reaction, which can be adapted for use with **1,1-Diethylguanidine Sulfate**, likely requiring the addition of a base to liberate the free guanidine.

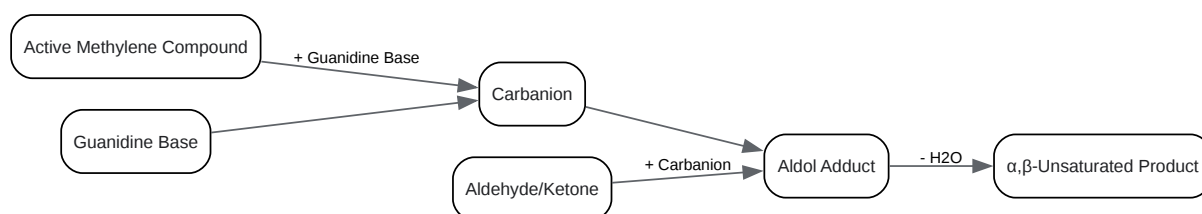
- In a round-bottom flask, combine the aldehyde (1.0 mmol), β -ketoester (1.0 mmol), and guanidine salt (e.g., **1,1-Diethylguanidine Sulfate**, 1.2 mmol).
- Add a suitable solvent (e.g., ethanol, 10 mL) and a base (e.g., sodium ethoxide, 1.2 mmol) if using a guanidine salt.
- Reflux the reaction mixture for the specified time, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water and stir for 15-20 minutes.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water and ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

The Knoevenagel Condensation: Synthesis of α,β -Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration to yield an α,β -unsaturated product.^{[8][9][10][11][12]} This reaction is a cornerstone for the synthesis of a wide variety of important organic molecules. Guanidines, including 1,1,3,3-tetramethylguanidine (TMG), have been shown to be effective catalysts for this transformation.^{[9][10][11]}

Catalytic Mechanism

The guanidine base deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct then undergoes dehydration to form the final α,β -unsaturated product.



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Caption: General mechanism for the guanidine-catalyzed Knoevenagel condensation.

Performance Comparison

Here, we compare the catalytic activity of a guanidine-based ionic liquid with other catalysts in the Knoevenagel condensation.

Catalyst	Yield (%)	Reaction Time	Conditions	Reference
1,1,3,3-Tetramethylguanidinium Lactate	80-94	5 min - 7 h	Solvent-free	[9]
Piperidine	-	-	Ethanol	[8]
KF-Montmorillonite	High	-	DMF	[10]
Piperazine	High	Short	Microwave, solvent-free	[10]

Table 3: Comparison of Catalysts for the Knoevenagel Condensation.

Experimental Protocol: Guanidine-Catalyzed Knoevenagel Condensation

This protocol, based on the use of TMG, can be adapted for 1,1-Diethylguanidine.

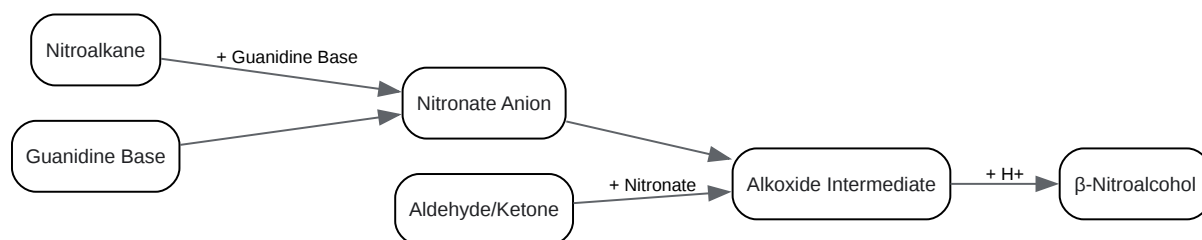
- In a round-bottom flask, mix the carbonyl compound (1.0 mmol) and the active methylene compound (1.0 mmol).
- Add the guanidine catalyst (e.g., 1,1-Diethylguanidine, 0.1 mmol, 10 mol%).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by TLC.
- Upon completion, add water to the reaction mixture to precipitate the product.
- Collect the solid by filtration, wash with water, and dry.
- If necessary, purify the product by column chromatography or recrystallization.

The Henry (Nitroaldol) Reaction: Synthesis of β -Nitroalcohols

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone to produce a β -nitroalcohol.^{[13][14]} These products are valuable synthetic intermediates that can be easily converted into other functional groups, such as amino alcohols and α -hydroxy carboxylic acids.^[13] Guanidines are among the various bases that can be used to catalyze this reaction.

Catalytic Mechanism

The guanidine base abstracts an α -proton from the nitroalkane to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β -nitroalcohol.



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Caption: Mechanism of the guanidine-catalyzed Henry reaction.

Performance Comparison

The efficiency of various catalysts in the asymmetric Henry reaction is compared below. While not a direct comparison for **1,1-Diethylguanidine Sulfate**, it provides a benchmark for catalytic performance in this transformation.

Catalyst	Yield (%)	Enantiomeric Excess (ee, %)	Diastereomeric Ratio (dr)	Reference
Chiral Guanidine–Amide	up to 99	up to 94	-	
N,N'-dioxide/Cu(I) complex	up to 99	up to 97	up to 16.7:1 (anti/syn)	[14]
Chiral Quaternary Ammonium Fluoride	High	>90	>90:10 (anti:syn)	[13]
Bis(oxazoline)copper(II) Acetate	High	High	-	[13]

Table 4: Comparison of Catalysts for the Asymmetric Henry Reaction.

Experimental Protocol: Guanidine-Catalyzed Henry Reaction

A general procedure for a guanidine-catalyzed Henry reaction is as follows:

- To a stirred solution of the aldehyde (1.0 mmol) in the nitroalkane (which can also serve as the solvent, e.g., 10 mmol) at 0 °C, add the guanidine catalyst (e.g., 1,1-Diethylguanidine, 0.1 mmol, 10 mol%).
- Stir the reaction mixture at this temperature for the specified time, monitoring the progress by TLC.
- After completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the mixture with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography.

Applications in Polymer Chemistry

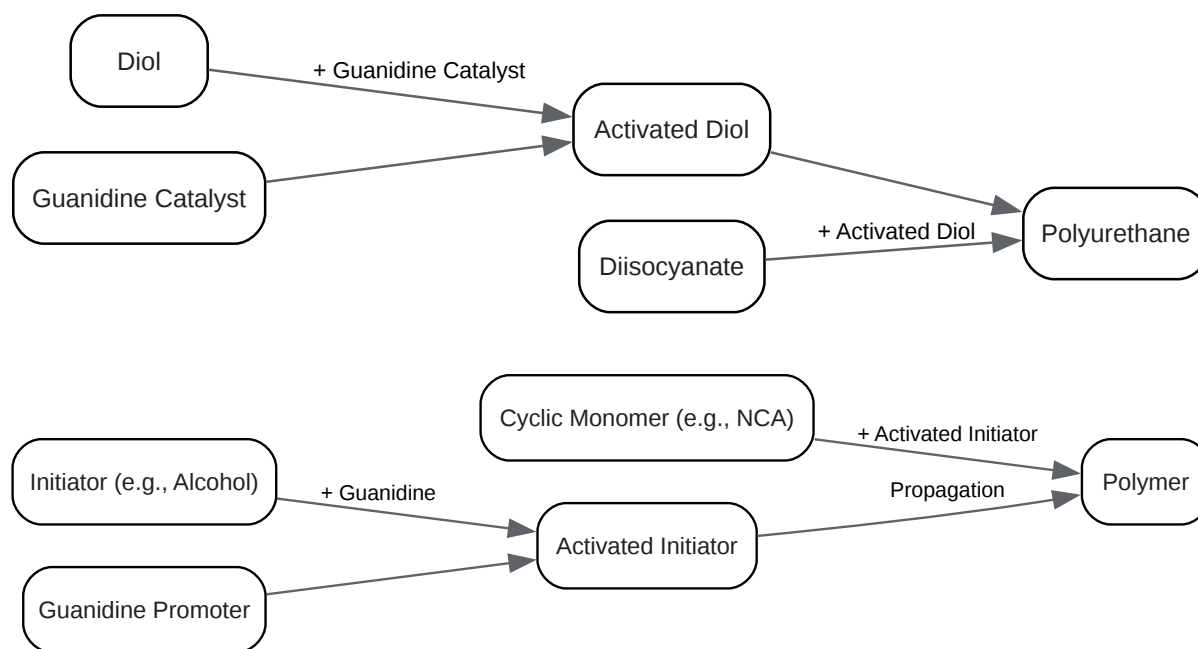
Guanidines have emerged as versatile organocatalysts in polymer synthesis, offering metal-free alternatives to traditional catalysts. Their applications span from polyurethane synthesis to ring-opening polymerization.

Polyurethane Synthesis

Polyurethanes are a major class of polymers typically synthesized through the polyaddition of diisocyanates and diols.^[15] This reaction is often slow and requires a catalyst. While organometallic compounds like dibutyltin dilaurate (DBTDL) are highly effective, there is a growing interest in metal-free alternatives due to environmental and health concerns.^[16] Guanidines have been shown to be highly efficient catalysts for the formation of the urethane linkage.^{[16][17]}

Catalytic Role

Guanidines can catalyze the polyurethane synthesis through a nucleophilic activation mechanism, where the guanidine activates the alcohol, or by activating the isocyanate. The strong basicity of guanidines facilitates the deprotonation of the alcohol, increasing its nucleophilicity towards the isocyanate.



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Sources

- [1. Latent catalysts based on guanidine templates for polyurethane synthesis - Polymer Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [2. perso.ens-lyon.fr \[perso.ens-lyon.fr\]](#)
- [3. Biginelli reaction | 1423 Publications | 15492 Citations | Top Authors | Related Topics \[scispace.com\]](#)
- [4. arts.units.it \[arts.units.it\]](#)
- [5. sphinxsai.com \[sphinxsai.com\]](#)
- [6. scispace.com \[scispace.com\]](#)
- [7. Issue 5, year 2019 - Acta Polymerica Sinica \[gfzxb.org\]](#)

- [8. Knoevenagel condensation - Wikipedia \[en.wikipedia.org\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. Knoevenagel Condensation Catalyzed by 1,1,3,3-Tetramethylguanidium Lactate | Scilit \[scilit.com\]](#)
- [12. Catalyst-Free Dynamic Covalent Knoevenagel/Hydrazide Condensation for Polyacylhydrazones and Covalent Adaptable Networks - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. uwindsor.ca \[uwindsor.ca\]](#)
- [14. Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu\(I\) complex - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. pubs.acs.org \[pubs.acs.org\]](#)
- [16. pubs.acs.org \[pubs.acs.org\]](#)
- [17. researchgate.net \[researchgate.net\]](#)
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